molecular formula C8H4F6 B1265662 1,2-Bis(trifluoromethyl)benzene CAS No. 433-95-4

1,2-Bis(trifluoromethyl)benzene

Cat. No. B1265662
CAS RN: 433-95-4
M. Wt: 214.11 g/mol
InChI Key: XXZOEDQFGXTEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2-bis(trifluoromethyl)benzene and its derivatives has been explored through various methodologies. Kitamura et al. (2013) developed a practical and safe synthesis method from 1,2-dichlorobenzene, achieving high yields under mild conditions without the need for toxic reagents (Kitamura, Gondo, & Katagiri, 2013). Furthermore, Pan et al. (2017) introduced a microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene, demonstrating an increase in yield and a significant reduction in reaction time compared to conventional methods (Pan, Wang, & Xiao, 2017).

Molecular Structure Analysis

The molecular structure of 1,2-bis(trifluoromethyl)benzene is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 1 and 2 positions. This configuration imparts significant electronic effects due to the strong electron-withdrawing nature of the trifluoromethyl groups, affecting the compound's overall reactivity and physical properties.

Chemical Reactions and Properties

1,2-Bis(trifluoromethyl)benzene participates in various chemical reactions, serving as a versatile intermediate in organic synthesis. Its reactivity is markedly influenced by the trifluoromethyl groups, which can undergo transformations leading to a wide range of functionalized products. For instance, Hatakeyama et al. (2009) described the iron-catalyzed fluoroaromatic coupling reactions, highlighting the compound's utility in synthesizing polyfluorinated aromatic compounds (Hatakeyama, Kondo, Fujiwara, Takaya, Ito, Nakamura, & Nakamura, 2009).

Scientific Research Applications

Fluorescence and Ionization Potential

1,2-Bis(trifluoromethyl)benzene derivatives, specifically bis-styrylbenzenes with trifluoromethyl substitutions, have been studied for their unique characteristics. For example, 1,4-bis(2-trifluoromethylstyryl)benzene shows different fluorescence spectrum shapes in solid state compared to other similar compounds, indicating its potential in aggregation-induced emission applications. The presence of the trifluoromethyl group also affects the ionization potentials of these compounds, which can be crucial for electronic applications (Mochizuki, 2017).

Organometallic Synthesis

1,2-Bis(trifluoromethyl)benzene derivatives have been utilized in the preparation of metal-containing heterocycles. These compounds participate in reactions forming osmaorthocyclophanes, ruthenacyclophanes, and ferracyclophanes, which are relevant for synthesizing cyclic ketones. This indicates the compound's importance in organometallic chemistry and potential for industrial applications (Lindner et al., 1994).

Safety And Hazards

1,2-Bis(trifluoromethyl)benzene is considered hazardous. It is flammable and can cause skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

1,2-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZOEDQFGXTEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195818
Record name 1,2-Bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(trifluoromethyl)benzene

CAS RN

433-95-4
Record name 1,2-Bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-BIS(TRIFLUOROMETHYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRD8XU7FGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Bis(trifluoromethyl)benzene
Reactant of Route 3
1,2-Bis(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,2-Bis(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,2-Bis(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,2-Bis(trifluoromethyl)benzene

Citations

For This Compound
88
Citations
CG Krespan, BC McKusick… - Journal of the American …, 1961 - ACS Publications
Bis-(polyfluoroalkyl)-acetylenes add 1, 4 to aromatic rings such as those in durene and naphthalene to form bicycloocta-trienes. The reaction of hexafluoro-2-butyne with benzene …
Number of citations: 114 pubs.acs.org
W Dmowski, J Porwisiak - Journal of fluorine chemistry, 1992 - Elsevier
2,4,5-Tetrakis(trifluoromethyl)benzene reacts with alkyl- or aryl-lithium compounds in an unexpected way. Instead of lithiation of the aromatic ring, dearomatisation occurs to give 2,5-…
Number of citations: 14 www.sciencedirect.com
RE Putnam, RJ Harder, JE Castle - Journal of the American …, 1961 - ACS Publications
The thermal cleavage of cyclohexenes (reverse Diels-Alder reaction) to butadienes and ethylenes is a reaction of wide applicability in thehydrocarbon series. 2 Utilization of this …
Number of citations: 11 pubs.acs.org
E McBee, H Hass, P Weimer, G Rothrock… - Industrial & …, 1947 - ACS Publications
COMMERCIALLY available xylene fractions, pure m-xylene, and pure p-xylene were converted to bis (trichloro-methyl) benzenes by liquid-phase chlorination. The mix-tures obtained …
Number of citations: 0 pubs.acs.org
M Schlosser, F Cottet, C Heiss, O Lefebvre, M Marull… - 2006 - Wiley Online Library
Whereas lithium 2,2,6,6‐tetramethylpiperidide (LITMP) abstracts a proton exclusively from the 4‐position of 3‐bromobenzotrifluoride, the same base attacks selectively the 2‐position …
M Schlosser, J Porwisiak, F Mongin - Tetrahedron, 1998 - Elsevier
1,2,4-Tris(trifluoromethyl)benzene quantitatively undergoes a hydrogen/metal exchange when treated with an ethereal solution of lithium 2,2,6,6-tetramethylpiperidide. Proton …
Number of citations: 34 www.sciencedirect.com
Y Kobayashi, H Hamana, S Fujino… - The Journal of …, 1979 - ACS Publications
R phenyl azide, respectively. In the reaction of 1 with an equimolar amount of 1, 3-dipolar compounds, the primary adducts were not isolated, and 4 or 9 was obtained with the recovery …
Number of citations: 21 pubs.acs.org
RSH Liu, CG Krespan - The Journal of Organic Chemistry, 1969 - ACS Publications
1, 4 adducts have been isolated from thermal addition of perfluoro-2-butyne to benzene, toluene, ando-, m-, and p-xylenes. These thermal adducts are unstable at elevated temperatures…
Number of citations: 58 pubs.acs.org
RD Chambers, AR Edwards - Tetrahedron, 1998 - Elsevier
Chemistry of Z-2H-Heptafluorobut-2-ene 1 is surveyed; cycloaddition reactions occur with a variety of benzenoid compounds, in some cases leading directly to aromatics. Addition to …
Number of citations: 14 www.sciencedirect.com
JH Edwards, WJ Feast, DC Bott - Polymer, 1984 - Elsevier
This paper describes routes to poly(acetylene) which involve the synthesis of soluble precursor polymers which may be purified and subsequently converted to poly(acetylene) via a …
Number of citations: 270 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.